molecular formula C19H24N4 B2455894 N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-32-7

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer B2455894
CAS-Nummer: 890628-32-7
Molekulargewicht: 308.429
InChI-Schlüssel: MKLSMACKXOIWOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains a pyrazolo[1,5-a]pyrimidine core. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. The compound also has phenyl and propyl substituents, which could influence its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity:

The compound has been investigated for its antitumor properties. Researchers have designed and synthesized a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, including this compound. In vitro studies evaluated their anti-proliferative activities against human breast cancer cells and human gastric cancer cells. The most potent compound demonstrated superior antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .

CDK6 Inhibition:

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been explored as a promising target for cancer treatment. The synthesized compound was tested for its CDK6 inhibitory activity. It showed good CDK6 inhibitory activity, further highlighting its potential in cancer therapy .

Novel Structure Exploration:

Many reported CDK inhibitors share common structural features, such as the N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. To find compounds with novel structures, researchers incorporated the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine, resulting in the design of this compound. Exploring new structural motifs can lead to innovative drug candidates .

Molecular Docking Studies:

Researchers simulated the binding model of the compound with CDK6 using molecular docking. Understanding the interaction at the molecular level provides insights into its mechanism of action and potential binding sites. Such studies aid in drug design and optimization .

Combination Therapy Investigations:

Given its antitumor activity and CDK6 inhibition, researchers may explore combining this compound with other anticancer agents. Combination therapies can enhance efficacy and reduce resistance. Investigating synergistic effects with existing drugs is an avenue for further research .

Structure-Activity Relationship (SAR) Studies:

Researchers can perform SAR studies by synthesizing analogs with modifications to specific regions of the compound. By systematically altering functional groups, they can identify key structural features responsible for its biological activity. SAR studies guide rational drug design and optimization .

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as anti-inflammatory agents, with their activity attributed to their inhibitory response against certain vital inflammatory mediators .

Zukünftige Richtungen

Given the interest in pyrazolo[1,5-a]pyrimidines for their diverse biological activities, this compound could be a subject of future research. Studies could focus on its synthesis, characterization, and evaluation for potential biological activities .

Eigenschaften

IUPAC Name

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-8-16-11-18(20-12-14(2)3)23-19(22-16)17(13-21-23)15-9-6-5-7-10-15/h5-7,9-11,13-14,20H,4,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLSMACKXOIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.